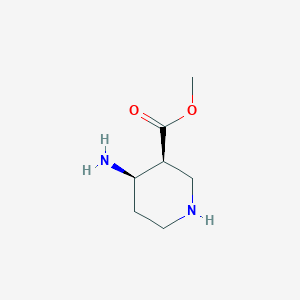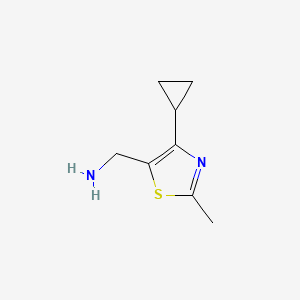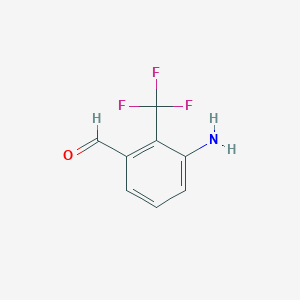
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of its precursor, (2R,4R)-4-hydroxyproline. One method involves the chelation-controlled transition state during the 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The precursor is then converted to this compound through methylation and subsequent hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.
化学反应分析
Types of Reactions
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.
科学研究应用
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which (2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(2R,4R)-4-Methoxy-2-methylpiperidine hydrochloride: This compound shares a similar structure but differs in the ring size, which can affect its chemical properties and applications.
(2R,4R)-2,4-Dimethylazetidine hydrochloride: Another structurally related compound, differing in the substitution pattern on the ring.
Uniqueness
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a precursor for complex molecule construction.
属性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC 名称 |
(2R,4R)-4-methoxy-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-6(8-2)4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI 键 |
KGUNUNJBNKFHCJ-KGZKBUQUSA-N |
手性 SMILES |
C[C@@H]1C[C@H](CN1)OC.Cl |
规范 SMILES |
CC1CC(CN1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)



![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)

![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)

